molecular formula C19H22F3NO B5107068 4-(4-methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]butan-2-amine

4-(4-methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]butan-2-amine

Cat. No.: B5107068
M. Wt: 337.4 g/mol
InChI Key: KYBHBJWRNZYZBZ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]butan-2-amine is an organic compound that features both methoxy and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]butan-2-amine typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of greener solvents and reagents are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]butan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while substitution reactions involving the trifluoromethyl group can produce various trifluoromethylated derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of methoxy and trifluoromethyl groups in 4-(4-methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]butan-2-amine imparts unique properties that are not observed in the individual components. This dual functionality enhances the compound’s versatility and effectiveness in various scientific and industrial applications .

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3NO/c1-14(7-8-15-9-11-17(24-2)12-10-15)23-13-16-5-3-4-6-18(16)19(20,21)22/h3-6,9-12,14,23H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBHBJWRNZYZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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